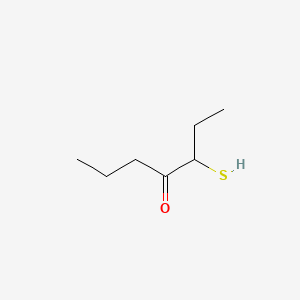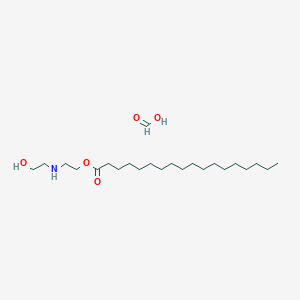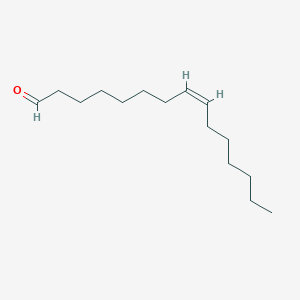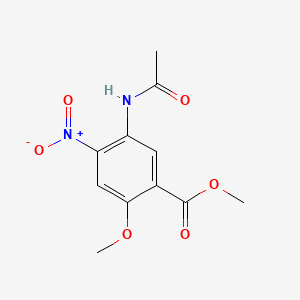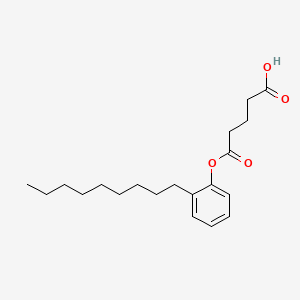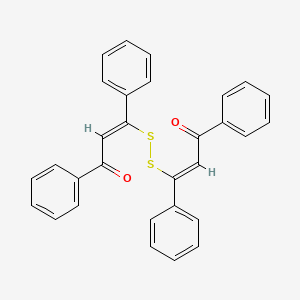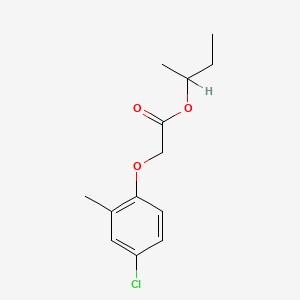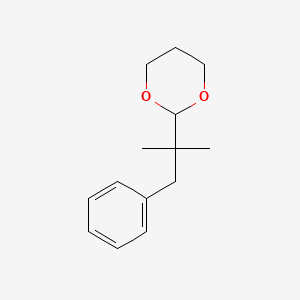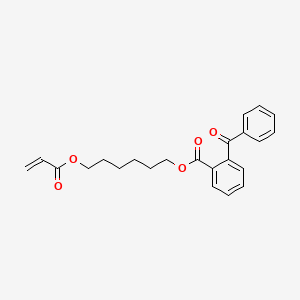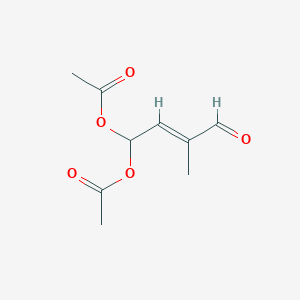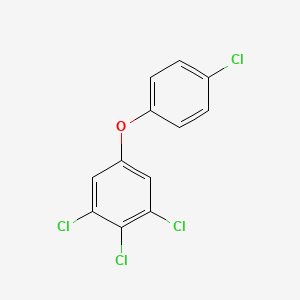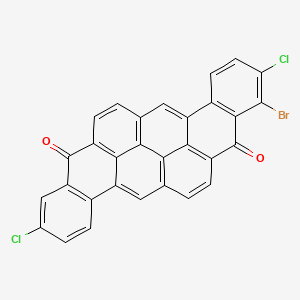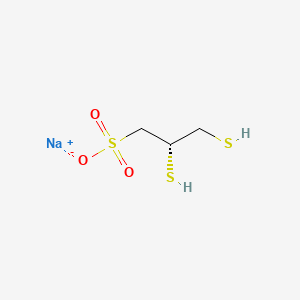
Sodium (S)-2,3-dimercaptopropanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (S)-2,3-dimercaptopropanesulphonate is a chelating agent known for its ability to bind heavy metals. It is widely used in medical treatments for heavy metal poisoning, particularly for lead, mercury, and arsenic. The compound is a derivative of dimercaprol and is water-soluble, making it suitable for intravenous administration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (S)-2,3-dimercaptopropanesulphonate typically involves the reaction of (S)-2,3-dimercaptopropanol with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulphonate derivative. The process involves:
- Dissolving (S)-2,3-dimercaptopropanol in an aqueous solution.
- Adding sodium hydroxide to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolating the product through filtration and purification techniques.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce pharmaceutical-grade compounds.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium (S)-2,3-dimercaptopropanesulphonate undergoes several types of chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The compound can reduce metal ions by forming stable complexes.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides or other sulphonates.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Metal complexes.
Substitution: Various substituted sulphonates.
Applications De Recherche Scientifique
Sodium (S)-2,3-dimercaptopropanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions and to remove heavy metals from solutions.
Biology: Investigated for its role in cellular detoxification processes and its effects on enzyme activities.
Medicine: Widely used in the treatment of heavy metal poisoning. It is also being studied for its potential in treating other conditions related to metal toxicity.
Industry: Employed in wastewater treatment to remove heavy metals and in the production of high-purity metals.
Mécanisme D'action
The mechanism of action of Sodium (S)-2,3-dimercaptopropanesulphonate involves the formation of stable complexes with heavy metal ions. The thiol groups in the compound bind to the metal ions, forming a chelate that is more easily excreted from the body. This process reduces the bioavailability of the metals and mitigates their toxic effects. The primary molecular targets are the metal ions, and the pathways involved include renal excretion and hepatic metabolism.
Comparaison Avec Des Composés Similaires
Dimercaprol (British Anti-Lewisite): Another chelating agent used for heavy metal poisoning but less water-soluble.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a broader range of applications but different specificity for metal ions.
Penicillamine: Used for similar purposes but with different side effect profiles.
Uniqueness: Sodium (S)-2,3-dimercaptopropanesulphonate is unique due to its water solubility, which allows for intravenous administration, and its specific affinity for certain heavy metals, making it highly effective in treating poisoning by lead, mercury, and arsenic.
Propriétés
Numéro CAS |
85187-11-7 |
|---|---|
Formule moléculaire |
C3H7NaO3S3 |
Poids moléculaire |
210.3 g/mol |
Nom IUPAC |
sodium;(2S)-2,3-bis(sulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C3H8O3S3.Na/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1/t3-;/m0./s1 |
Clé InChI |
FGGPAWQCCGEWTJ-DFWYDOINSA-M |
SMILES isomérique |
C([C@@H](CS(=O)(=O)[O-])S)S.[Na+] |
SMILES canonique |
C(C(CS(=O)(=O)[O-])S)S.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


